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Compound of Interest

Compound Name: Bornyl formate

Cat. No.: B1624152 Get Quote

Disclaimer: Direct preclinical data on bornyl formate is limited in publicly available scientific

literature. This guide provides a comprehensive pharmacological profile by extrapolating from

robust preclinical studies on structurally and mechanistically related compounds, including

borneol, bornyl acetate, and other bornyl esters. This approach is common in early-stage drug

development for assessing potential lead compounds.

Introduction to Bornyl Formate
Bornyl formate (C₁₁H₁₈O₂) is a bicyclic monoterpenoid ester known for its green, earthy, and

refreshing aroma.[1][2] It is found naturally in the essential oils of plants such as Valeriana

officinalis and Thymus vulgaris.[2] While its primary use has been as a flavoring agent in the

food industry, where it is designated as Generally Recognized as Safe (GRAS) by the Flavor

and Extract Manufacturers Association (FEMA), the pharmacological activities of its constituent

parts and related esters suggest a broader therapeutic potential.[1][3] This technical guide

summarizes the likely preclinical pharmacological profile of bornyl formate based on data from

its analogues, focusing on its anti-inflammatory, analgesic, and pharmacokinetic properties.

Table 1: Physicochemical Properties of Bornyl Formate
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Property Value Reference(s)

Molecular Formula C₁₁H₁₈O₂ [1]

Molecular Weight 182.26 g/mol [1]

CAS Number 7492-41-3 [1]

Appearance Colorless liquid [1][2]

Odor Green, earthy, herbal, pine-like [2][4]

Boiling Point 225-230 °C @ 760 mmHg [1]

Solubility
Slightly soluble in water;

soluble in oils and alcohol
[1][2]

| Regulatory Status | FEMA GRAS (No. 2161); FDA 21CFR172.515 |[1][3][5] |

Anti-inflammatory Activity (Inferred)
The anti-inflammatory effects of bornyl esters are primarily attributed to their ability to modulate

key signaling pathways central to the inflammatory response.[6] Preclinical studies on bornyl

acetate and bornyl cinnamate strongly suggest that bornyl formate would exhibit similar

mechanisms of action.

The anti-inflammatory action of bornyl esters is centered on the inhibition of two critical

signaling cascades: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase

(MAPK).[6]

NF-κB Pathway Inhibition: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS),

typically lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory

protein that sequesters NF-κB in the cytoplasm.[6] This allows the NF-κB p65/p50

heterodimer to translocate to the nucleus, where it initiates the transcription of pro-

inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6] Studies on bornyl

cinnamate show it inhibits this process by preventing the phosphorylation of IκBα, thereby

blocking NF-κB's nuclear translocation and transcriptional activity.[7]
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MAPK Pathway Inhibition: The MAPK pathway, which includes ERK, JNK, and p38 kinases,

is another crucial regulator of inflammation.[6] Bornyl acetate has been shown to suppress

the phosphorylation of ERK, JNK, and p38, which in turn down-regulates the production of

pro-inflammatory cytokines.[8]
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Caption: NF-κB signaling pathway modulation by bornyl esters.
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Caption: MAPK signaling pathway modulation by bornyl esters.
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The following table summarizes the anti-inflammatory activity of bornyl cinnamate, a structurally

related ester.

Table 2: Anti-inflammatory Activity of Bornyl Cinnamate in RAW 264.7 Macrophages

Parameter Method Concentration
% Inhibition /
Value

Reference(s)

Cell Viability MTT Assay 2.5 - 100 µg/mL
No significant
cytotoxicity

[9]

Nitric Oxide (NO)

Production
Griess Assay 5, 10, 20 µg/mL

Significant

inhibition
[7]

Prostaglandin E2

(PGE2)

Production

ELISA 5, 10, 20 µg/mL
Significant

inhibition
[7]

TNF-α

Production
ELISA 5, 10, 20 µg/mL

Significant

inhibition
[7]

| IL-1β Production | ELISA | 5, 10, 20 µg/mL | Significant inhibition |[7] |

Protocol 2.3.1: In Vitro Anti-inflammatory Assay in Macrophages

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-

treated with various concentrations of the test compound (e.g., bornyl ester) for 2 hours.

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS, 1

µg/mL) to the culture medium for 24 hours.

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is

measured as an indicator of NO production using the Griess reagent.

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the

supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
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Cell Viability: The effect of the compound on cell viability is assessed using the MTT assay to

rule out cytotoxicity.[7][9]

Protocol 2.3.2: Acetic Acid-Induced Writhing Test (In Vivo)

Animal Model: Male Swiss albino mice are used.

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week

before the experiment.

Dosing: Animals are divided into groups. The control group receives the vehicle, the positive

control group receives a standard analgesic (e.g., diclofenac sodium), and test groups

receive various doses of the test compound orally or intraperitoneally.[10]

Induction of Writhing: Thirty minutes after treatment, 0.6% (v/v) acetic acid solution is

injected intraperitoneally to induce a characteristic writhing response (abdominal

contractions and stretching of hind limbs).[10][11]

Observation: Immediately after acetic acid injection, the number of writhes for each mouse is

counted for a period of 20-30 minutes.

Analysis: The percentage inhibition of writhing is calculated by comparing the mean number

of writhes in the test and control groups. This model assesses peripheral analgesic and anti-

inflammatory activity.[10]

Analgesic Activity (Inferred)
Borneol, the alcohol moiety of bornyl formate, has demonstrated significant analgesic

properties in various preclinical models.[12][13] Its mechanism is distinct from traditional

NSAIDs and involves the modulation of specific ion channels.

The primary molecular target for borneol-induced analgesia is the Transient Receptor Potential

Melastatin 8 (TRPM8) channel.[13] TRPM8 is a non-selective cation channel expressed in

peripheral sensory neurons and is activated by cold temperatures and cooling agents like

menthol.[13] Activation of TRPM8 can elicit a cooling sensation that provides analgesia.[13]

Preclinical studies show that the analgesic effect of topically applied borneol is almost
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completely abolished in TRPM8 knockout mice or by pharmacological inhibition of the channel.

[13]

Table 3: Analgesic Activity of Borneol

Parameter Method Value Species Reference(s)

TRPM8

Activation

(EC₅₀)

Patch-clamp
recording

65 µM
Human
(HEK293 cells)

[12][13]

Analgesic Effect
Formalin Test

(Phase II)

Significant

reduction in pain

behavior

Mouse [13]

| Analgesic Effect | Capsaicin-induced pain | Significant reduction in pain behavior | Mouse |[13]

|

Protocol 3.2.1: Formalin-Induced Nociceptive Pain Model

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are used.

Acclimatization: Animals are placed in observation chambers for at least 30 minutes before

the test to acclimate.

Dosing: Animals are pre-treated with the test compound or vehicle via the desired route (e.g.,

topical, oral, IP).

Induction of Nociception: A dilute formalin solution (e.g., 2.5% in saline, 20 µL) is injected

subcutaneously into the plantar surface of one hind paw.[14][15]

Observation and Scoring: The animal's pain-related behavior (licking, flinching, or biting the

injected paw) is observed and quantified. The test is biphasic:

Phase I (Acute Pain): 0-5 minutes post-injection, reflecting direct activation of nociceptors.

[15]
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Phase II (Inflammatory Pain): 15-40 minutes post-injection, involving central sensitization

and inflammatory responses.[15]

Analysis: The total time spent in pain-related behaviors or the number of flinches is recorded

for both phases and compared between treated and control groups. This model is highly

predictive for various classes of analgesics.[14][16]

Pharmacokinetic Profile (Inferred)
Specific pharmacokinetic data for bornyl formate is not available. However, studies on borneol

and other bornyl esters provide insights into its likely absorption, distribution, metabolism, and

excretion (ADME) profile. Borneol itself has been shown to influence the pharmacokinetics of

co-administered drugs by modulating drug-metabolizing enzymes (CYP450s) and efflux

transporters (MDR1).[17]

Table 4: Pharmacokinetic Parameters of Related Borneol Esters in Rats

Compoun
d

Dose &
Route

Cₘₐₓ
(ng/mL)

Tₘₐₓ (h)
AUC₀₋t
(ng·h/mL)

T₁/₂ (h)
Referenc
e(s)

Bornyl

Caffeate

50 mg/kg
(oral)

409.33 0.53 1125.46
5.31
(eliminati
on)

[18]

| Florfenicol (with Borneol) | 25 mg/kg (oral) | ↓ 52.9% | ↓ 44.7% | ↓ 30.4% | ↑ 161.9% |[17] |

Note: The study on florfenicol demonstrates borneol's ability to significantly alter the PK profile

of another drug.
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Caption: General experimental workflow for a preclinical pharmacokinetic study.
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Protocol 4.1.1: Rodent Pharmacokinetic Study

Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are often used for

serial blood sampling.

Dosing: The test compound is formulated in a suitable vehicle and administered via the

intended route (e.g., oral gavage (PO) or intravenous injection (IV)).

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time

points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: The concentration of the parent drug and any major metabolites in the plasma

samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass

Spectrometry) method.

Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic

parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration),

AUC (area under the curve), and T₁/₂ (elimination half-life) using non-compartmental

analysis software.

Toxicology Profile (Inferred)
Direct, detailed preclinical toxicology reports for bornyl formate are not readily available.

However, its long-standing use as a food additive and its GRAS status indicate a low order of

toxicity at typical exposure levels.[3][19] Data from related compounds like isobornyl acetate

further support a favorable safety profile.

Table 5: Toxicological Data for Related Compounds
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Compound Study Type Species

NOAEL (No-
Observed-
Adverse-Effect
Level)

Reference(s)

Isobornyl

Acetate

Repeated
Dose Toxicity

- 270 mg/kg/day [20]

| Isobornyl Acetate | Developmental Toxicity | - | 1000 mg/kg/day |[20] |

Conclusion and Future Directions
While direct preclinical data for bornyl formate is sparse, a comprehensive analysis of its

structural analogues—borneol, bornyl acetate, and bornyl cinnamate—provides a strong basis

for inferring its pharmacological profile. The available evidence strongly suggests that bornyl
formate possesses significant anti-inflammatory and analgesic properties, likely mediated

through the inhibition of NF-κB and MAPK signaling pathways and the activation of the TRPM8

channel. Its established safety profile as a food additive further enhances its potential as a

therapeutic candidate.

To validate this inferred profile, direct preclinical studies on bornyl formate are essential.

Future research should focus on:

In vitro and in vivo studies to confirm its anti-inflammatory and analgesic efficacy and

elucidate its precise mechanisms of action.

Comprehensive ADME studies to characterize its pharmacokinetic profile and identify

potential metabolites.

Formal toxicology studies to establish a definitive safety profile for therapeutic applications.

The promising activities of its closely related compounds make bornyl formate a compelling

candidate for further investigation in the development of novel anti-inflammatory and analgesic

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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